![molecular formula C5H4N4O2 B3021893 Hypoxanthine 3-N-oxide CAS No. 55402-91-0](/img/structure/B3021893.png)
Hypoxanthine 3-N-oxide
Overview
Description
Hypoxanthine 3-N-oxide is a chemical compound with the molecular formula C5H4N3[N+]O [O-] and a molecular weight of 152.113 . It is a major component of Schreckstoff, an alarm pheromone found in fish .
Synthesis Analysis
The synthetic substance hypoxanthine 3-N-oxide has been shown to elicit alarm reactions in fish species belonging to the Osteriophysan superorder . The substance has been used in research to induce fear responses in zebrafish in a precisely controlled manner .Molecular Structure Analysis
The InChI string for Hypoxanthine 3-N-oxide is InChI=1S/C5H4N4O2/c10-5-3-4 (7-1-6-3)9 (11)2-8-5/h1-2H, (H,6,7) (H,8,10) . This indicates that the hydrogen attached to the nitrogen at position 3 is replaced by a hydroxy group .Chemical Reactions Analysis
Hypoxanthine 3-N-oxide has been shown to induce species-typical fear reactions in zebrafish, increasing the number of erratic movement episodes and jumps . This suggests that the compound interacts with the nervous system of the fish to trigger these responses.Scientific Research Applications
Component of Schreckstoff
Hypoxanthine 3-N-oxide is a major component of Schreckstoff, an alarm pheromone found in fish . When a fish is injured, this pheromone is released into the water, alerting nearby fish to the presence of danger.
Role in Metabolism
As a metabolite, Hypoxanthine 3-N-oxide plays a role in various biological processes . Metabolites are intermediates or products of metabolism, the set of life-sustaining chemical reactions in organisms.
Use in Sensor Development
Recent progress in nanomaterial-based electrochemical and optical sensors for hypoxanthine and xanthine, which are produced as part of purine metabolism and are precursors of uric acid, has been reported . Hypoxanthine 3-N-oxide, being a related compound, could potentially be used in the development of such sensors.
Role in Chemical Synthesis
Hypoxanthine 3-N-oxide can be synthesized from 6-alkoxypurines by direct oxidation with hydrogen peroxide in aqueous acetic acid . This synthesis process could potentially be used in various chemical research applications.
Future Directions
Research into the use of Hypoxanthine 3-N-oxide in the study of fear responses in fish is ongoing . Additionally, progress has been made in the development of nanomaterial-based electrochemical and optical sensors for hypoxanthine and xanthine, which could have implications for the detection and study of Hypoxanthine 3-N-oxide .
properties
IUPAC Name |
3-hydroxy-7H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)9(11)2-8-5/h1-2,11H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVZOZMPKROZAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=CN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941530 | |
Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypoxanthine 3-N-oxide | |
CAS RN |
19765-65-2 | |
Record name | Hypoxanthine 3-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019765652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYPOXANTHINE 3-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ7007M0B0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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